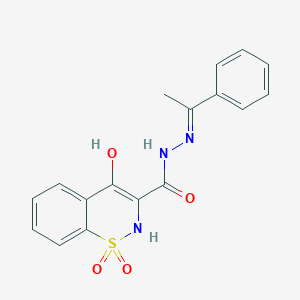
Antidiabetic agent 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antidiabetic agent 5 is a compound used in the treatment of diabetes mellitus, a chronic metabolic disorder characterized by high blood glucose levels. This compound is designed to improve glycemic control by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic agents that aim to manage and mitigate the complications associated with diabetes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antidiabetic agent 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antidiabetic properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the purity and stability of the compound.
化学反应分析
Types of Reactions
Antidiabetic agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Antidiabetic agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and signaling pathways involved in glucose homeostasis.
Medicine: Evaluated in clinical trials for its efficacy and safety in managing diabetes and its complications.
Industry: Employed in the development of new formulations and delivery systems to enhance its therapeutic potential.
作用机制
The mechanism of action of Antidiabetic agent 5 involves targeting specific molecular pathways that regulate glucose metabolism. It may enhance insulin secretion from pancreatic beta cells, increase insulin sensitivity in peripheral tissues, or inhibit enzymes involved in glucose production. The compound interacts with molecular targets such as glucose transporters, insulin receptors, and key enzymes in the glycolytic pathway, leading to improved glycemic control.
相似化合物的比较
Antidiabetic agent 5 can be compared with other similar compounds, such as:
Metformin: A biguanide that reduces hepatic glucose production and increases insulin sensitivity.
Sulfonylureas: Compounds that stimulate insulin secretion from pancreatic beta cells.
Thiazolidinediones: Agents that enhance insulin sensitivity by activating peroxisome proliferator-activated receptors.
Sodium-glucose cotransporter inhibitors: Compounds that inhibit glucose reabsorption in the kidneys.
Uniqueness
This compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy, safety, and tolerability compared to other antidiabetic agents. Its distinct chemical structure and mode of action make it a valuable addition to the arsenal of treatments available for diabetes management.
属性
分子式 |
C17H15N3O4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-hydroxy-1,1-dioxo-N-[(E)-1-phenylethylideneamino]-2H-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O4S/c1-11(12-7-3-2-4-8-12)18-19-17(22)15-16(21)13-9-5-6-10-14(13)25(23,24)20-15/h2-10,20-21H,1H3,(H,19,22)/b18-11+ |
InChI 键 |
VUGITSKDRKJXDT-WOJGMQOQSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O)/C3=CC=CC=C3 |
规范 SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




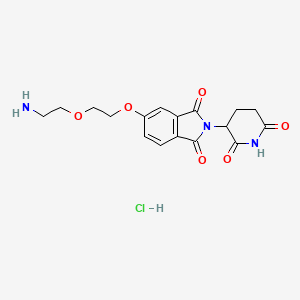

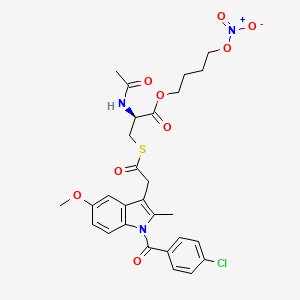
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
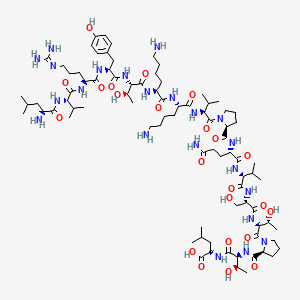
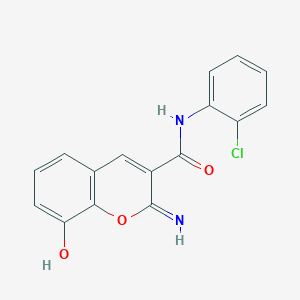
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
